1-Cyclopropoxy-4-iodo-2-methylbenzene

Description

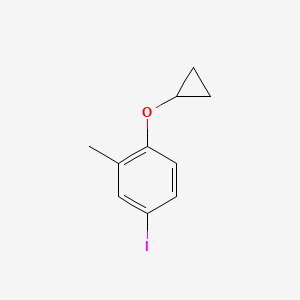

1-Cyclopropoxy-4-iodo-2-methylbenzene is a substituted aromatic compound featuring a cyclopropoxy group at position 1, an iodine atom at position 4, and a methyl group at position 2. The cyclopropoxy group introduces significant steric strain due to the cyclopropane ring’s angular geometry, which can influence reactivity and stability. Limited direct synthesis or application data for this compound are available in published literature, necessitating comparisons with structurally similar analogs.

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

1-cyclopropyloxy-4-iodo-2-methylbenzene |

InChI |

InChI=1S/C10H11IO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |

InChI Key |

ISZYWERIRRKLOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropoxy-4-iodo-2-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-iodo-2-methylphenol.

Cyclopropylation: The phenol group is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide (DMF) to facilitate the substitution reaction.

Chemical Reactions Analysis

1-Cyclopropoxy-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropoxy-4-iodo-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-4-iodo-2-methylbenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Methoxy-4-(2-methoxypropan-2-yl)benzene ()

- Structure : Methoxy groups at position 1 and a branched methoxypropan-2-yl group at position 3.

- Synthesis : Prepared via photoredox catalysis using iridium-based photocatalysts, emphasizing mild conditions for ether formation .

- Key Differences :

- The cyclopropoxy group in the target compound introduces greater steric hindrance and ring strain compared to the linear methoxy groups in this analog.

- Iodine (in the target) vs. methoxypropan-2-yl (in this analog): The iodine atom enhances electrophilicity at the aromatic ring, whereas the methoxypropan-2-yl group may increase solubility in polar solvents.

Pesticide Derivatives ()

- Examples :

- 1-Methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (bromopropylate)

- 1-Methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate (chloropropylate)

- Key Differences: Halogen Type: Bromo/chloro substituents in pesticides vs. iodo in the target compound. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br/Cl) may reduce thermal stability but enhance reactivity in substitution reactions .

Structural and Electronic Comparisons

1-(2-Methoxypropan-2-yl)-4-methylbenzene ()

- IUPAC Name : 1-(2-Methoxypropan-2-yl)-4-methylbenzene.

- Key Features : A methyl group at position 4 and a methoxy-substituted isopropyl group at position 1.

- Comparison :

- Substituent Position : The target compound’s iodine at position 4 vs. methyl in this analog. Iodine’s electron-withdrawing nature deactivates the ring, whereas methyl is electron-donating, altering electrophilic substitution patterns.

- Steric Effects : The cyclopropoxy group in the target compound likely creates more steric hindrance than the methoxypropan-2-yl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.